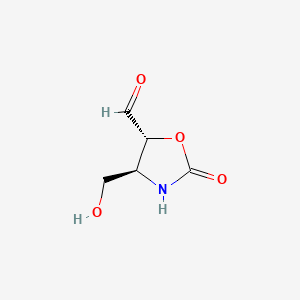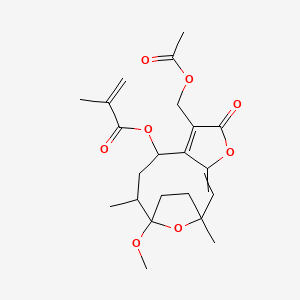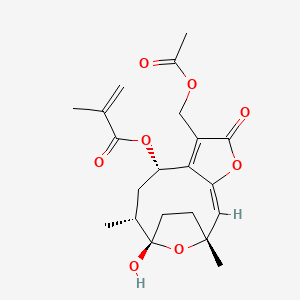
rac-Mono-(4-methyloctanyl)-phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-Mono-(4-methyloctanyl)-phthalate, also known as MOP, is a phthalate ester that is widely used in various industrial applications. It is commonly used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and flooring materials. MOP has also been used as a lubricant, solvent, and in the production of adhesives, coatings, and inks. In recent years, MOP has gained attention in the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.
Mecanismo De Acción
Rac-Mono-(4-methyloctanyl)-phthalate's endocrine-disrupting properties are due to its ability to mimic the action of hormones, particularly estrogen. rac-Mono-(4-methyloctanyl)-phthalate can bind to estrogen receptors and activate or inhibit their function, leading to changes in gene expression and cellular processes. rac-Mono-(4-methyloctanyl)-phthalate can also affect other hormone systems, such as thyroid and androgen hormones, through various mechanisms.
Biochemical and Physiological Effects
rac-Mono-(4-methyloctanyl)-phthalate has been found to have a range of biochemical and physiological effects on both humans and animals. Studies have shown that rac-Mono-(4-methyloctanyl)-phthalate can affect reproductive and developmental processes, such as sperm quality, fertility, and fetal development. rac-Mono-(4-methyloctanyl)-phthalate has also been linked to obesity, insulin resistance, and other metabolic disorders. In addition, rac-Mono-(4-methyloctanyl)-phthalate has been found to have neurotoxic effects, affecting cognitive and behavioral processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-Mono-(4-methyloctanyl)-phthalate is commonly used in laboratory experiments as a positive control for endocrine-disrupting chemicals. Its well-characterized endocrine-disrupting properties make it a useful tool for investigating the mechanisms of action and potential health effects of other chemicals. However, rac-Mono-(4-methyloctanyl)-phthalate's high toxicity and potential health effects on laboratory animals and researchers must be taken into consideration when using it in experiments.
Direcciones Futuras
There are several future directions for research on rac-Mono-(4-methyloctanyl)-phthalate. One area of research is the development of alternative plasticizers that do not have endocrine-disrupting properties, to replace rac-Mono-(4-methyloctanyl)-phthalate and other phthalates. Another area of research is the investigation of rac-Mono-(4-methyloctanyl)-phthalate's effects on the microbiome and gut health, which has been shown to play a role in metabolic disorders. Finally, more research is needed to understand the mechanisms of rac-Mono-(4-methyloctanyl)-phthalate's neurotoxic effects and potential effects on human cognitive and behavioral processes.
Métodos De Síntesis
Rac-Mono-(4-methyloctanyl)-phthalate is synthesized through the esterification of phthalic anhydride with 4-methyloctanol in the presence of a catalyst, such as sulfuric acid. The reaction produces rac-Mono-(4-methyloctanyl)-phthalate and water, which is removed through distillation. The purity of rac-Mono-(4-methyloctanyl)-phthalate can be increased through further purification processes, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Rac-Mono-(4-methyloctanyl)-phthalate has been extensively studied in scientific research, particularly in the field of toxicology and environmental health. Studies have investigated rac-Mono-(4-methyloctanyl)-phthalate's potential health effects on humans and wildlife, as well as its environmental fate and transport. rac-Mono-(4-methyloctanyl)-phthalate has been found to have endocrine-disrupting properties, which can affect reproductive and developmental processes in both humans and animals.
Propiedades
Número CAS |
1346154-85-5 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.375 |
Nombre IUPAC |
2-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19) |
Clave InChI |
XEYQNGJVRAQJAW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid; 2-(((4-Methyloctyl)oxy)carbonyl)benzoic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



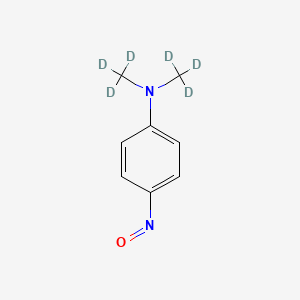
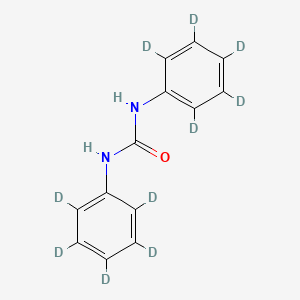
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)
